4-(2-Thienyl)oxazolidine-2-one
Overview
Description
4-(2-Thienyl)oxazolidine-2-one is a useful research compound. Its molecular formula is C7H7NO2S and its molecular weight is 169.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 4-(2-Thienyl)oxazolidine-2-one, which belongs to the oxazolidinone class of compounds, are the bacterial ribosomes . These ribosomes play a crucial role in protein synthesis within the bacterial cell .
Mode of Action
This compound interacts with its targets by binding to the 50S subunit of the bacterial ribosome . This binding inhibits the formation of a functional 70S initiation complex, thereby preventing protein synthesis . This unique mechanism of action distinguishes oxazolidinones from other protein synthesis inhibitors .
Biochemical Pathways
The inhibition of protein synthesis by this compound affects various biochemical pathways within the bacterial cell. By preventing the formation of the 70S initiation complex, it disrupts the production of essential proteins, leading to the cessation of bacterial growth .
Pharmacokinetics
Oxazolidinones, including this compound, exhibit favorable pharmacokinetic properties. They have excellent bioavailability and good tissue and organ penetration . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME), enhancing its bioavailability and effectiveness against bacterial infections .
Result of Action
The molecular and cellular effects of this compound’s action are primarily bacteriostatic, inhibiting the growth and reproduction of bacteria . By disrupting protein synthesis, it prevents the bacteria from carrying out essential functions, leading to the cessation of their growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of efflux pumps in Gram-negative bacteria can reduce the compound’s efficacy by forcing it out of the cell faster than it can accumulate
Properties
IUPAC Name |
4-thiophen-2-yl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-7-8-5(4-10-7)6-2-1-3-11-6/h1-3,5H,4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUBYEQUQNZWDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.